N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide
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Overview
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of oxadiazole and triazole rings in its structure suggests potential biological activities, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may target a variety of pathogens.
Mode of Action
1,2,4-oxadiazole derivatives are known to possess hydrogen bond acceptor properties , which could play a role in their interaction with targets. The compound’s interaction with its targets could lead to changes that inhibit the growth or function of the targeted pathogens .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the targeted pathogens.
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may inhibit the growth or function of the targeted pathogens, leading to their eradication or control.
Preparation Methods
The synthesis of N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazines and nitriles.
Coupling of the heterocyclic rings: The oxadiazole and triazole rings are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-infective agent, anticancer drug, or enzyme inhibitor.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole and triazole rings, such as:
1,2,4-oxadiazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Triazole derivatives: These are widely used in antifungal and antiviral drugs.
Isoquinoline derivatives: These compounds have applications in treating cardiovascular diseases and as central nervous system agents.
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide stands out due to its unique combination of these heterocyclic rings, potentially offering a broader range of biological activities and applications.
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7O2/c1-12-23-20(29-26-12)15-7-4-10-27-16(24-25-18(15)27)11-22-19(28)17-14-6-3-2-5-13(14)8-9-21-17/h2-10H,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRIRFIEUJRGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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